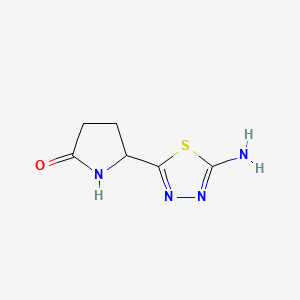

5-(5-Amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(5-Amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one is a heterocyclic compound that contains both a thiadiazole and a pyrrolidinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties .

Wissenschaftliche Forschungsanwendungen

5-(5-Amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one has several scientific research applications:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one typically involves the reaction of hydrazinecarbothioamide with carbon disulfide, followed by cyclization with an appropriate amine . The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the formation of the thiadiazole ring .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions

5-(5-Amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The thiadiazole ring can be reduced to form thiol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . Reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions include nitro derivatives, thiol derivatives, and substituted thiadiazole compounds .

Wirkmechanismus

The mechanism of action of 5-(5-Amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(5-Amino-1,3,4-thiadiazol-2-yl)thio-N-arylacetamide: Similar structure but with an additional thioether linkage.

5-Arylidine amino-1,3,4-thiadiazol-2-yl derivatives: Contains arylidene groups that enhance antioxidant and anticancer activities.

Uniqueness

5-(5-Amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one is unique due to its dual ring structure, which imparts a combination of biological activities not commonly found in other thiadiazole derivatives .

Biologische Aktivität

5-(5-Amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one, a compound featuring a thiadiazole moiety linked to a pyrrolidine ring, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer effects based on recent research findings.

- Molecular Formula : C₈H₁₂N₄OS

- Molecular Weight : 212.27 g/mol

- CAS Number : 714278-22-5

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that 5-(5-amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one demonstrates effective antibacterial activity against various strains of bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32.6 μg/mL |

| Escherichia coli | 47.5 μg/mL |

| Pseudomonas aeruginosa | 50 μg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antibacterial agents, particularly against resistant strains .

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole derivatives have been extensively studied. The compound has shown promise in reducing inflammation in various models. For example, it has been observed to inhibit the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases .

Anticancer Potential

Preliminary studies have indicated that compounds containing the thiadiazole structure may exhibit anticancer properties. The mechanism is believed to involve the induction of apoptosis in cancer cells and inhibition of tumor growth. Recent investigations have highlighted the cytotoxic effects of 5-(5-amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one on different cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 15.0 |

| HeLa (cervical cancer) | 12.5 |

These results suggest that further exploration into the anticancer mechanisms of this compound could lead to the development of novel therapeutic agents .

Case Studies

A study conducted by Dogan et al. examined various substitutions at the amine group of thiadiazole derivatives and their impact on antimicrobial activity. The results indicated that specific modifications significantly enhanced antibacterial efficacy against both Gram-positive and Gram-negative bacteria . Another case study highlighted the compound's ability to reduce inflammation markers in animal models of arthritis, suggesting its therapeutic potential in inflammatory diseases .

Eigenschaften

IUPAC Name |

5-(5-amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4OS/c7-6-10-9-5(12-6)3-1-2-4(11)8-3/h3H,1-2H2,(H2,7,10)(H,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDXEPKNVVNLKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C2=NN=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.